Diclofenac Transdermal Flux Enhancement: 4-Tetradecylmorpholine Delivers the Highest Enhancement Ratio Within the N-Alkylmorpholine Series
In a direct head-to-head comparison of N-alkylmorpholines (Mo10–Mo18/1) at 1% w/v in 60% aqueous propylene glycol, 4-tetradecylmorpholine (Mo14) produced the highest steady-state flux enhancement ratio (ER) for diclofenac sodium (DF): ER = 2.58 [1]. This exceeded the performance of the N-dodecyl analog (Mo12, ER not reported as top for DF) and was superior to the unsaturated N-oleyl analog (Mo18/1), which showed lower enhancement for DF [1]. For theophylline (TH) and indomethacin (IND), the N-dodecyl analog (Mo12) was the most potent (ER_TH = 14.53, ER_IND = 10.01), demonstrating that the C14 chain is selectively optimal for the negatively charged diclofenac permeant [1].
| Evidence Dimension | Diclofenac sodium (DF) transdermal flux enhancement ratio (ER) at 1% enhancer in 60% aqueous propylene glycol |
|---|---|
| Target Compound Data | ER = 2.58 (Mo14, 4-tetradecylmorpholine) |
| Comparator Or Baseline | Mo12 (N-dodecylmorpholine): top for TH and IND but not DF; Mo18/1 (N-oleylmorpholine): lower DF enhancement; Azone (laurocapram): ER_DF = 4.23 |
| Quantified Difference | Mo14 is the most potent N-alkylmorpholine for DF flux enhancement; however Azone provides a 1.64-fold higher ER for DF. |
| Conditions | In vitro Franz diffusion cell; porcine ear skin; donor: 5% w/v diclofenac in 60% PG; acceptor: PBS pH 7.4; 48 h; n ≥ 16 |
Why This Matters
For formulators developing diclofenac transdermal products, 4-tetradecylmorpholine provides the highest driving force for drug flux among the N-alkylmorpholine series, making it the rational procurement choice when diclofenac is the target therapeutic, despite Azone's higher absolute ER if N-alkylmorpholine-specific properties (e.g., toxicity profile) are prioritized.
- [1] Kopečná, M. et al. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics 2022, 14, 64. View Source
